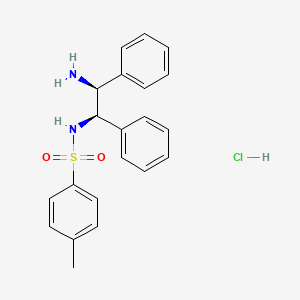
N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound features a complex structure with both aromatic and aliphatic components, making it a versatile candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with (1R,2S)-2-Amino-1,2-diphenylethanol and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine.
Procedure: The (1R,2S)-2-Amino-1,2-diphenylethanol is first converted to its corresponding sulfonamide by reacting with 4-methylbenzenesulfonyl chloride. The product is then purified through recrystallization or chromatography.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Purification: Employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in inflammation or pain perception, by binding to specific receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide
- N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-chlorobenzenesulfonamide
- N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-nitrobenzenesulfonamide
Uniqueness
N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl group enhances its lipophilicity and potentially its interaction with biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C21H23ClN2O2S |
|---|---|
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
N-[(1R,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H22N2O2S.ClH/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;/h2-15,20-21,23H,22H2,1H3;1H/t20-,21+;/m0./s1 |
Clave InChI |
KELRRMRREFHMPP-JUDYQFGCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.Cl |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate](/img/structure/B12818363.png)
![(6S)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12818380.png)



![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B12818398.png)

![1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one](/img/structure/B12818406.png)
![Thieno[2,3-f]benzofuran-4,8-dione](/img/structure/B12818410.png)

